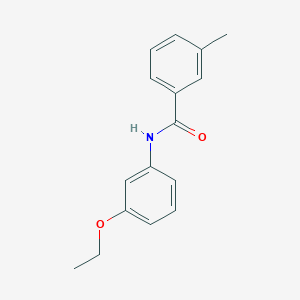
N-(3-ethoxyphenyl)-3-methylbenzamide
Description
N-(3-Ethoxyphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 3-ethoxyphenylamine moiety. The ethoxy group at the meta-position of the phenyl ring and the methyl group on the benzoyl moiety are critical structural features that influence its physicochemical and biological properties .
Properties
CAS No. |
723742-55-0 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-5-8-14(11-15)17-16(18)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
NVFYLXUGPDVUMI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Structural Insights : X-ray crystallography of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirms a planar benzamide core and intramolecular hydrogen bonding, critical for metal coordination .
- Metabolic Stability : Ethoxy-substituted benzamides (e.g., EPPTB) exhibit longer half-lives than methoxy analogs but face species-specific activity limitations .
- Safety Profiles : DEET’s neurotoxicity contrasts with the absence of reported adverse effects for C–H directing benzamides, underscoring the importance of substituent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


